

Application Notes: Bromotrifluoromethane (Halon 1301) in Fire Suppression Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromotrifluoromethane*

Cat. No.: *B1217167*

[Get Quote](#)

Introduction

Bromotrifluoromethane, commonly known as Halon 1301 (CBrF_3), is a halogenated hydrocarbon that was widely introduced as a highly effective gaseous fire suppression agent in the 1960s.^{[1][2]} It is a colorless, odorless gas with a density approximately five times that of air.^[3] Halon 1301 was historically favored for protecting high-value assets such as mainframe computers, telecommunications centers, aircraft, and museum artifacts, where water-based suppression systems could cause significant secondary damage.^{[1][2][3]} Although its production was phased out under the 1989 Montreal Protocol due to its high ozone-depleting potential, its use is still permitted, and recycled Halon 1301 remains in service in critical applications.^{[1][4][5]}

Mechanism of Fire Suppression

Unlike traditional fire extinguishing agents that operate by cooling (water), smothering (displacing oxygen, like CO_2), or separating the fuel source, Halon 1301 primarily functions through a chemical-inhibition mechanism.^{[3][6]} When introduced to a fire, the Halon 1301 molecule decomposes in the heat, releasing bromine radicals ($\text{Br}\cdot$). These radicals catalytically interfere with the combustion chain reaction, effectively stopping the molecular interaction between fuel and oxygen.^{[3][6]} This chemical interference extinguishes the flame with a required atmospheric concentration of less than 7% for most combustible materials.^[6]

Key Applications in Research

Research involving **Bromotrifluoromethane** focuses on several key areas:

- Baseline Performance: Due to its well-documented high effectiveness, Halon 1301 is often used as a benchmark standard for measuring the performance of new, more environmentally friendly fire suppressants.^[7]
- Mechanism Studies: Investigating the chemical kinetics of Halon 1301 in flames helps researchers understand the fundamental principles of catalytic fire suppression, aiding in the design of novel extinguishing agents.^[7]
- Alternative Agent Evaluation: The performance of potential Halon alternatives is frequently compared directly to that of Halon 1301 using standardized testing protocols to determine relative effectiveness.

Safety and Handling

While Halon 1301 has low toxicity, it is an asphyxiant at high concentrations due to its density, which is heavier than air.^{[3][8]} Exposure to concentrations in the 5% to 7% range produces minimal noticeable effects.^[2] However, at levels between 7% and 10%, mild central nervous system effects such as dizziness and tingling in the extremities can occur.^{[2][3]} When Halon 1301 is discharged into a fire, thermal decomposition can produce hazardous by-products like hydrogen fluoride and hydrogen bromide, which are toxic and corrosive.^[8] Therefore, unnecessary exposure should always be avoided.^[3]

Data Presentation

Table 1: Physical and Chemical Properties of Bromotrifluoromethane

Property	Value	Reference(s)
Chemical Formula	CBrF ₃	[2]
Molecular Weight	148.91 g/mol	[2]
Appearance	Colorless, odorless gas	[1][2][9]
Boiling Point	-57.75 °C (-71.95 °F)	[2]
Melting Point	-167.78 °C (-270.00 °F)	[2]
Vapor Density (air=1)	5.7	[8]
Solubility in Water	0.03 g/L (at 20 °C)	[2]
Ozone Depletion Potential (ODP)	10	[10]

Table 2: Inerting Concentrations of Bromotrifluoromethane for Various Fuels

The inerting concentration is the volume percentage of the agent in air required to prevent the ignition of a flammable material.

Flammable Material	Required Inerting Concentration (% by Volume in Air)	Reference(s)
Methane	9.0%	[11]
Ethane	9.5%	[11]
Propane	9.0%	[11]
n-Butane	9.0%	[11]
n-Heptane	8.0%	[11]
Benzene	6.1%	[11]
Diethyl Ether	25.0%	[11]

Table 3: Minimum Extinguishing Concentrations (MEC) for Selected Fuels

The Minimum Extinguishing Concentration (MEC) is the lowest concentration of the agent required to extinguish an existing flame, typically determined via the cup-burner method.

Fuel	Extinguishing Concentration (% by Volume in Air)	Reference(s)
Carbon Disulfide	11.8%	[11]
Nitromethane	4.6%	[11]
n-Heptane	~3-5% (typical range in cup-burner tests)	[12][13]

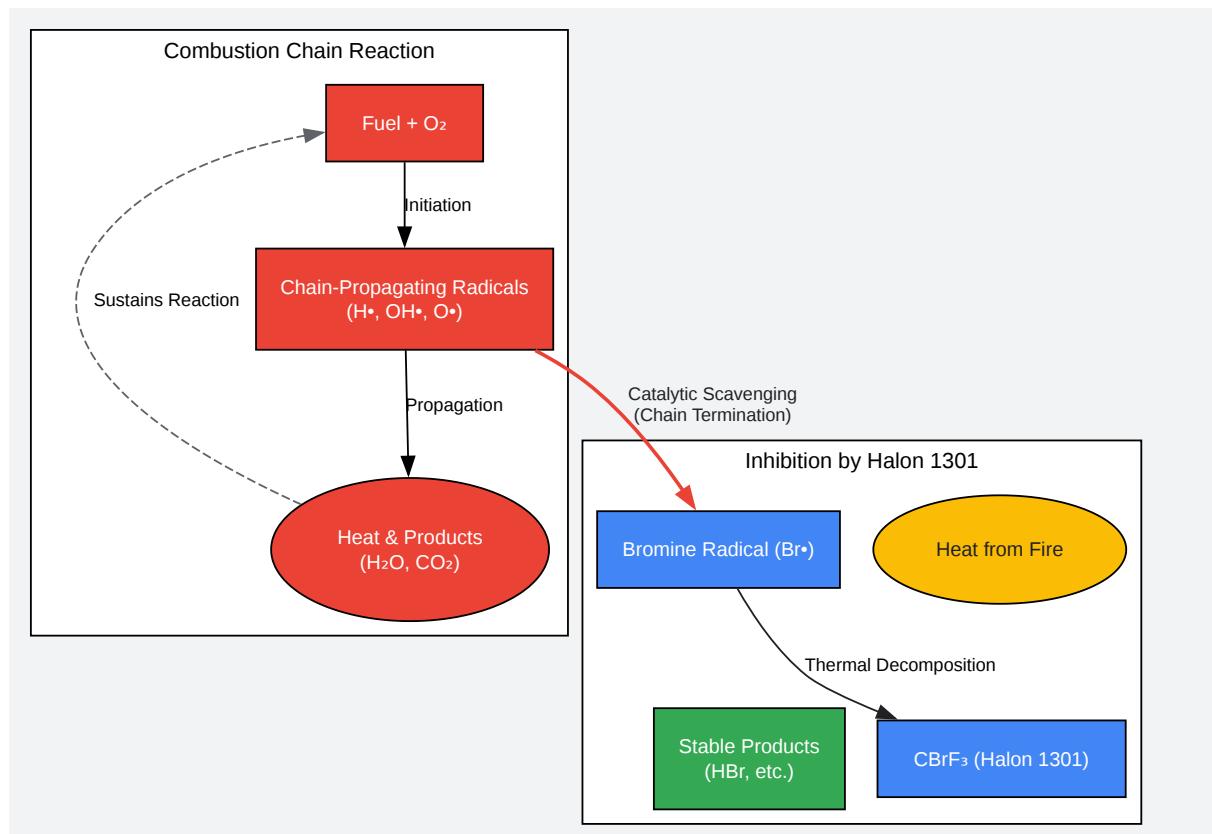
Experimental Protocols

Protocol 1: Determination of Minimum Extinguishing Concentration (MEC) using the Cup-Burner Method

The cup-burner apparatus is the internationally accepted standard for measuring the extinguishing concentration of gaseous agents.[14] The method involves flowing a mixture of air and the gaseous agent up a glass chimney past a burning fuel cup and gradually increasing the agent concentration until the flame is extinguished.[13]

Apparatus:

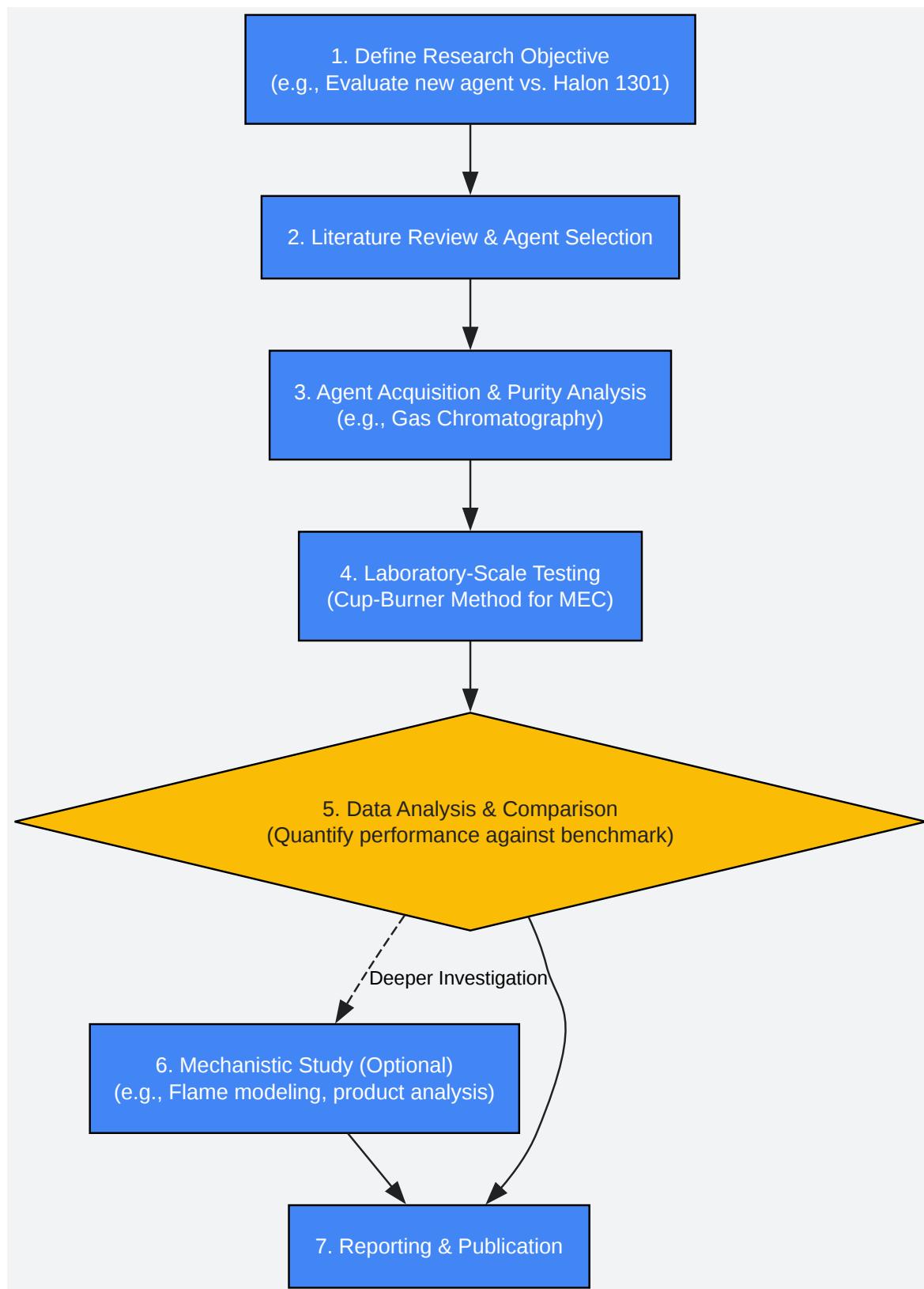
- Glass Chimney: A cylindrical glass tube.
- Fuel Cup: A small glass or stainless steel cup positioned at the base of the chimney to hold the liquid fuel.
- Gas Mixing System: Calibrated mass flow controllers for accurately metering air and the gaseous agent (**Bromotrifluoromethane**).


- Fuel Delivery System: For liquid fuels, a system to maintain a constant fuel level in the cup. [15] For gaseous fuels, the cup is filled with sand and the fuel is supplied through the stem. [15]
- Oxygen Analyzer: To measure the oxygen concentration in the air/agent mixture at the point of flame extinction.

Methodology:

- System Setup: Assemble the cup-burner apparatus as per the standardized design (e.g., NFPA 2001 or ISO 14520).[14][16] Ensure all connections are leak-tight.
- Fuel Preparation: Fill the fuel cup with the test fuel (e.g., n-heptane is a standard reference fuel).[12]
- Establish Airflow: Initiate a steady, measured flow of air through the chimney. A typical rate is 40 standard liters per minute (slpm).[15]
- Ignition: Ignite the fuel in the cup to establish a stable flame.
- Agent Introduction: Begin introducing **Bromotrifluoromethane** into the air stream at a low, controlled flow rate.
- Incremental Increase: Gradually increase the flow rate of the **Bromotrifluoromethane** while maintaining a constant total flow rate of the air/agent mixture. The amount of agent is increased until the flame is visually extinguished.[13]
- Concentration Measurement: At the moment of extinction, record the flow rates of both air and the agent. The extinguishing concentration is calculated as the volume percentage of the agent in the total mixture.
- Replicates: Repeat the procedure multiple times (typically 5-10) to ensure reproducibility and report the average concentration as the MEC.[13]

Visualizations


Fire Suppression Mechanism of Bromotrifluoromethane

[Click to download full resolution via product page](#)

Caption: Chemical inhibition pathway of **Bromotrifluoromethane** (Halon 1301).

General Experimental Workflow for Fire Suppressant Evaluation

[Click to download full resolution via product page](#)

Caption: A typical workflow for the research and evaluation of fire suppressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acs.org [acs.org]
- 2. Bromotrifluoromethane - Wikipedia [en.wikipedia.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. tfp1.com [tfp1.com]
- 5. Fire Suppression and Explosion Protection | Significant New Alternatives Policy (SNAP) Program | US EPA [19january2017snapshot.epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nist.gov [nist.gov]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 9. Bromotrifluoromethane | CBrF₃ | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caspaerospace.com [caspaerospace.com]
- 11. US4014799A - Bromotrifluoromethane-containing fire extinguishing composition - Google Patents [patents.google.com]
- 12. nist.gov [nist.gov]
- 13. scribd.com [scribd.com]
- 14. nist.gov [nist.gov]
- 15. nist.gov [nist.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Bromotrifluoromethane (Halon 1301) in Fire Suppression Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217167#application-of-bromotrifluoromethane-in-fire-suppression-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com